molecular formula C15H11BrClNS B12910499 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole CAS No. 336186-27-7

5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole

Cat. No.: B12910499
CAS No.: 336186-27-7
M. Wt: 352.7 g/mol
InChI Key: YTGBMNPGEOUCTM-UHFFFAOYSA-N
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Description

5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole typically involves the following steps:

    Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the indole ring.

    Thioether Formation: The brominated intermediate is then reacted with 4-chlorothiophenol in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage at the 3-position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.

    Coupling Reactions: The indole ring can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Sulfoxides and Sulfones: Oxidation of the thioether group.

    Coupled Products: Products from Suzuki-Miyaura or Heck coupling reactions.

Scientific Research Applications

5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacophore.

    Material Science: It is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thioether group can also play a role in binding to biological targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chloro-2-((4-chlorophenyl)thio)pyridine
  • 5-Bromo-3-((4-chlorophenyl)thio)-1H-indole

Uniqueness

5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is unique due to the presence of both the bromine and thioether groups, which confer distinct chemical reactivity and biological activity. Its methyl group at the 2-position of the indole ring further differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.

Properties

CAS No.

336186-27-7

Molecular Formula

C15H11BrClNS

Molecular Weight

352.7 g/mol

IUPAC Name

5-bromo-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole

InChI

InChI=1S/C15H11BrClNS/c1-9-15(19-12-5-3-11(17)4-6-12)13-8-10(16)2-7-14(13)18-9/h2-8,18H,1H3

InChI Key

YTGBMNPGEOUCTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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